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Compound of Interest

Compound Name: 1,1-Diethoxy-3-methylbutane

Cat. No.: B1581008 Get Quote

This guide provides an in-depth technical review of 1,1-diethoxy-3-methylbutane, also known

as isovaleraldehyde diethyl acetal, a versatile molecule with significant applications in the flavor

and fragrance industry, as well as in organic synthesis. This document is intended for

researchers, scientists, and drug development professionals seeking a comprehensive

understanding of its performance characteristics compared to relevant alternatives, supported

by experimental insights and methodologies.

Introduction to 1,1-Diethoxy-3-methylbutane
1,1-Diethoxy-3-methylbutane (CAS No. 3842-03-3) is a colorless liquid with a characteristic

fruity and fatty aroma.[1][2] It is an acetal derived from isovaleraldehyde and ethanol. Its

molecular formula is C9H20O2, and its structure features a branched alkyl chain that

contributes to its unique organoleptic properties and reactivity.[3][4]
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Property Value Reference

Molecular Weight 160.25 g/mol [3]

Boiling Point 152.5 °C at 760 mmHg [1]

Flash Point 41.5 °C [3]

Density ~0.84 g/cm³ [1]

Solubility
Insoluble in water; soluble in

organic solvents.
[2]

Odor Profile
Fruity, fatty, ethereal, rum,

chocolate.
[3]

Section 1: Application in the Flavor and Fragrance
Industry
The primary application of 1,1-diethoxy-3-methylbutane lies in the formulation of flavors and

fragrances, where it imparts a distinct fruity and fatty character.[1] Its stability compared to the

parent aldehyde, isovaleraldehyde, makes it a preferred choice in many formulations.

Organoleptic Profile and Comparison with Alternatives
1,1-Diethoxy-3-methylbutane possesses a complex aroma profile described as fruity, fatty,

ethereal, and with notes of rum and chocolate.[3] This complexity allows it to be used in a

variety of flavor compositions, from fruit blends to richer, more complex profiles.

Comparison with Other Fruity Flavor Compounds:

The evaluation of flavor and aroma is a complex field relying on both human sensory panels

and instrumental analysis, such as Gas Chromatography-Olfactometry (GC-O).[5][6][7] While

direct, publicly available GC-O comparative data for 1,1-diethoxy-3-methylbutane against a

wide range of other fruity acetals is limited, a qualitative comparison can be made based on

their described odor profiles.
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Compound CAS No. Odor Profile
Key Differences
from 1,1-Diethoxy-
3-methylbutane

1,1-Diethoxy-3-

methylbutane
3842-03-3

Fruity, fatty, ethereal,

rum, chocolate.[3]

Possesses a unique

combination of fruity

and fatty notes with

richer undertones.

Acetaldehyde Diethyl

Acetal (Acetal)
105-57-7

Sharp, pungent,

ethereal, fresh.[8]

Lacks the fatty and

complex notes;

provides a sharper,

more volatile top note.

Nonanal Diethyl

Acetal
54815-13-3 Aldehydic, floral, rose.

Significantly different

profile, more floral and

less fruity/fatty.

Citral Diethyl Acetal 7492-66-2
Green, fresh, citrus,

lemon peel, waxy.

Primarily citrusy,

lacking the sweet,

fruity, and fatty

character.

Isobutyraldehyde

Diethyl Acetal
1741-41-9 -

Structurally similar,

likely to have a

different fruity nuance.

The Acetal Advantage: Stability and Controlled Release

Aldehydes, while potent aroma compounds, can be unstable and prone to oxidation and

polymerization. Acetal formation provides a "protected" form of the aldehyde, enhancing its

stability in formulations and allowing for a more controlled release of the aroma over time. The

use of acetals like 1,1-diethoxy-3-methylbutane is a common strategy to overcome the

limitations of their corresponding aldehydes.[8]

Experimental Protocol: Sensory Evaluation of Flavor
Compounds
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A robust comparison of flavor compounds requires standardized sensory analysis. The

following is a general protocol for the descriptive sensory analysis of a flavor ingredient like 1,1-
diethoxy-3-methylbutane.

Objective: To characterize and compare the aroma profile of 1,1-diethoxy-3-methylbutane
with alternative fruity flavor compounds.

Materials:

1,1-Diethoxy-3-methylbutane (food grade)

Alternative flavor compounds (e.g., Acetaldehyde Diethyl Acetal)

Odorless solvent (e.g., propylene glycol or mineral oil)

Glass vials with PTFE-lined caps

Olfactory testing strips

Trained sensory panel (8-12 members)

Procedure:

Sample Preparation: Prepare solutions of each flavor compound at a standardized

concentration (e.g., 1% in the chosen solvent).

Panelist Training: Train the sensory panel on the key aroma attributes to be evaluated (e.g.,

fruity, fatty, ethereal, pungent, sweet) using reference standards.

Evaluation:

Dip an olfactory testing strip into a vial containing a prepared sample.

Present the strip to each panelist in a randomized and blind manner.

Panelists rate the intensity of each aroma attribute on a structured scale (e.g., a 15-cm

line scale from "not perceived" to "very strong").
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Data Analysis: Analyze the data statistically (e.g., using ANOVA and Principal Component

Analysis) to identify significant differences in the aroma profiles of the tested compounds.[9]

Section 2: Application in Organic Synthesis
In the realm of organic synthesis, acetals are invaluable as protecting groups for aldehydes

and ketones.[10] 1,1-Diethoxy-3-methylbutane serves as a protected form of

isovaleraldehyde, shielding it from nucleophilic attack under neutral to strongly basic

conditions.

Acetal Protecting Groups: A Comparative Analysis
The choice of a protecting group is critical in multi-step synthesis. Acetals are favored for their

stability and the relative ease of their formation and cleavage.

Comparison of Acetal Protecting Groups:
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Protecting Group Structure
Stability to
Hydrolysis

Key Features and
Considerations

Diethyl Acetal (e.g.,

1,1-Diethoxy-3-

methylbutane)

Acyclic Less stable

Generally easier to

form and cleave than

cyclic acetals.

Suitable for

moderately sensitive

substrates.

Dimethyl Acetal Acyclic Least stable

More readily cleaved

under acidic

conditions, offering a

milder deprotection

option.[1]

Ethylene Acetal (1,3-

Dioxolane)
Cyclic More stable

The five-membered

ring structure provides

enhanced

thermodynamic and

kinetic stability.

Preferred for reactions

requiring harsher

conditions.[1][10]

1,3-Dithiane Cyclic Thioacetal Very stable

Highly stable to both

acidic and basic

conditions. Cleavage

often requires specific

reagents like heavy

metal salts.

The increased stability of cyclic acetals is attributed to entropic factors; the intramolecular

nature of the reverse reaction for cyclic acetals is less favorable.[10] Diethyl acetals, like 1,1-
diethoxy-3-methylbutane, are reported to hydrolyze significantly faster than their

corresponding 1,3-dioxolane derivatives.[10]

Experimental Protocols: Protection and Deprotection
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The following protocols provide a general framework for the use of 1,1-diethoxy-3-
methylbutane as a protecting group.

Protocol 1: Protection of Isovaleraldehyde as its Diethyl Acetal

Objective: To protect the aldehyde functionality of isovaleraldehyde via acetalization.

Materials:

Isovaleraldehyde

Ethanol (anhydrous)

Triethyl orthoformate

Acid catalyst (e.g., p-toluenesulfonic acid or Amberlyst-15 resin)

Anhydrous solvent (e.g., dichloromethane)

Anhydrous sodium sulfate

Procedure:

To a solution of isovaleraldehyde in the anhydrous solvent, add an excess of anhydrous

ethanol and triethyl orthoformate.

Add a catalytic amount of the acid catalyst.

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction

progress by TLC or GC. The removal of water, often facilitated by triethyl orthoformate,

drives the equilibrium towards the acetal.[11]

Upon completion, quench the reaction with a mild base (e.g., triethylamine).

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Purify the crude product by distillation to obtain 1,1-diethoxy-3-methylbutane.

Protocol 2: Deprotection of 1,1-Diethoxy-3-methylbutane
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Objective: To regenerate isovaleraldehyde from its diethyl acetal.

Materials:

1,1-Diethoxy-3-methylbutane

Aqueous acid (e.g., dilute HCl or acetic acid)

Organic solvent (e.g., acetone or tetrahydrofuran)

Procedure:

Dissolve 1,1-diethoxy-3-methylbutane in the organic solvent.

Add the aqueous acid solution.

Stir the mixture at room temperature. The reaction is typically rapid. Monitor by TLC or GC.

Once the reaction is complete, neutralize the acid with a base (e.g., sodium bicarbonate

solution).

Extract the product with an organic solvent (e.g., diethyl ether).

Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

Remove the solvent under reduced pressure to yield isovaleraldehyde.

Visualizations
Diagram 1: Application Overview of 1,1-Diethoxy-3-
methylbutane
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Caption: Key application areas of 1,1-diethoxy-3-methylbutane.
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Diagram 2: Experimental Workflow for Aldehyde
Protection and Deprotection
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Caption: General workflow for using acetals as protecting groups in organic synthesis.

Diagram 3: Acid-Catalyzed Acetal Formation Mechanism
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Caption: Simplified mechanism of acid-catalyzed acetal formation.

Conclusion
1,1-Diethoxy-3-methylbutane is a valuable compound with distinct applications. In the flavor

and fragrance industry, its unique fruity and fatty aroma profile, coupled with enhanced stability

over its parent aldehyde, makes it a versatile ingredient. In organic synthesis, it serves as a

reliable acyclic protecting group for aldehydes, particularly when moderate stability and
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relatively mild deprotection conditions are required. The choice between 1,1-diethoxy-3-
methylbutane and its alternatives, be it other flavor compounds or different acetal protecting

groups, should be guided by a thorough understanding of the specific performance

requirements of the application, including desired sensory profile, required chemical stability,

and overall synthetic strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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